molecular formula C21H22N2O5S B3011941 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 898465-66-2

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Numéro de catalogue B3011941
Numéro CAS: 898465-66-2
Poids moléculaire: 414.48
Clé InChI: JVCYJFNEKMSVAA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound "N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide" is a novel chemical entity that appears to be related to a class of compounds known for their biological activities, particularly as inhibitors of carbonic anhydrases (CAs). These enzymes are involved in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma, epilepsy, and certain types of cancer .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of benzenesulfonamides incorporating ethyl quinoline-3-carboxylate moieties were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isoforms I and II . Another relevant synthesis involves the AlCl3-catalyzed intramolecular cyclization of N-arylpropynamides with N-sulfanylsuccinimides, leading to the formation of 3-sulfenyl quinolin-2-ones . Additionally, the synthesis of novel 4-(quinolin-1-yl)benzenesulfonamide derivatives has been reported, where the structures were confirmed by various spectroscopic methods . An AlCl3-promoted formal [2 + 3]-cycloaddition of 1,1-cyclopropane diesters with N-benzylic sulfonamides has also been developed to construct indane derivatives, which could be related to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of a primary sulfonamide group is essential for binding to the zinc ion in the carbonic anhydrase active site, as demonstrated by the high inhibitory activity of a 7-chloro-6-fluoro substituted sulfonamide derivative . The molecular docking studies of similar compounds into the carbonic anhydrase isozyme II active site suggest a mechanism of action that is dependent on the interaction of the sulfonamide moiety with the enzyme .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives can be influenced by the substituents on the quinoline and benzenesulfonamide moieties. The introduction of various substituents can lead to a range of biological activities, as seen in the synthesis of compounds with anticancer properties . The AlCl3-catalyzed reactions mentioned earlier demonstrate the potential for creating diverse structures through cyclization and cycloaddition reactions, which could be applicable to the synthesis of the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide" are not detailed in the provided papers, related compounds exhibit a range of solubilities and stabilities that are influenced by their molecular structures. The presence of the cyclopropane moiety, for example, could impart unique steric and electronic characteristics that affect the compound's reactivity and binding affinity . The benzenesulfonamide group is known to be a good leaving group in chemical reactions, which could be relevant for the compound's mechanism of action .

Applications De Recherche Scientifique

Anticancer Properties

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has shown potential in the field of cancer research. Studies have indicated that compounds similar to this, incorporating the sulfonamide group, can act as anticancer agents through various mechanisms, including the inhibition of carbonic anhydrase isozymes. Such compounds have exhibited promising in vitro anticancer activities, suggesting a potential role in therapeutic applications against cancer (Al-Said et al., 2010).

Synthesis and Structural Studies

Research has focused on the efficient synthesis of similar compounds and their structural characterization. For instance, the study of 1,1-cyclopropane aminoketones, which are structurally related, has provided insights into their synthesis and conversion to other compounds like 2-benzoyl quinolines (Mao et al., 2012). These findings are important for understanding the chemical behavior and potential applications of such compounds.

Antimicrobial Activity

Another significant area of research is the exploration of antimicrobial properties. Studies have synthesized and evaluated compounds related to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, revealing their potential as antimicrobial agents. These compounds have been tested against various bacterial strains, showing considerable activity, especially against Gram-positive bacteria (Unnamed authors, 2019).

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase isoforms is a notable aspect of these compounds' biological activity. This mechanism is crucial in various bioprocesses, and the compounds' ability to inhibit these isoforms has significant implications for medical research, particularly in the context of diseases where carbonic anhydrase plays a role (Al-Sanea et al., 2019).

Propriétés

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c24-21(15-3-4-15)23-9-1-2-14-5-6-16(12-18(14)23)22-29(25,26)17-7-8-19-20(13-17)28-11-10-27-19/h5-8,12-13,15,22H,1-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCYJFNEKMSVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1)C(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.